molecular formula C11H18N2O3 B14770542 Tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14770542
M. Wt: 226.27 g/mol
InChI Key: HRHTUPLABYFOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown sticky oil to semi-solid physical form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyano group and a hydroxymethyl group. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for various research and industrial applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3

InChI Key

HRHTUPLABYFOKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C#N

Origin of Product

United States

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